Azidoethyl-SS-ethylazide
CAS No.: 352305-38-5
Cat. No.: VC0520195
Molecular Formula: C4H8N6S2
Molecular Weight: 204.27
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 352305-38-5 |
---|---|
Molecular Formula | C4H8N6S2 |
Molecular Weight | 204.27 |
IUPAC Name | 1-azido-2-(2-azidoethyldisulfanyl)ethane |
Standard InChI | InChI=1S/C4H8N6S2/c5-9-7-1-3-11-12-4-2-8-10-6/h1-4H2 |
Standard InChI Key | SYKSDZXTWAVSIP-UHFFFAOYSA-N |
SMILES | C(CSSCCN=[N+]=[N-])N=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Identification
Azidoethyl-SS-ethylazide is characterized by specific chemical identifiers that establish its unique molecular identity:
Property | Value |
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CAS Number | 352305-38-5 |
Molecular Formula | C₄H₈N₆S₂ |
Molecular Weight | 204.28 g/mol |
IUPAC Name | 1-azido-2-(2-azidoethyldisulfanyl)ethane |
Alternative Names | Disulfide, bis(2-azidoethyl); 1,2-bis(2-azidoethyl)disulfane |
XLogP3-AA | 2.7 |
Hydrogen Bond Donor Count | 0 |
The compound features a symmetric structure with two azidoethyl groups connected by a disulfide bridge (S-S) . This central disulfide bond is significant as it provides the cleavable functionality essential for controlled drug release in biological environments.
Structural Characteristics
The molecular structure of Azidoethyl-SS-ethylazide consists of two identical azidoethyl moieties linked by a disulfide bond. Each azidoethyl group contains an ethyl chain terminated with an azide functional group (N₃) . The azide groups are crucial for the compound's reactivity in click chemistry applications, while the disulfide bond provides a cleavable linker function responsive to reducing environments.
The general structure can be represented as N₃-CH₂-CH₂-S-S-CH₂-CH₂-N₃, highlighting the symmetric nature of the molecule with azide functionalities at both ends connected through the central disulfide bridge .
Mechanism of Action and Reactivity
Click Chemistry Applications
Azidoethyl-SS-ethylazide demonstrates significant versatility in bioconjugation reactions due to its azide functional groups. These groups facilitate two primary types of click chemistry reactions:
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Copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC): The azide groups readily react with molecules containing alkyne groups in the presence of copper catalysts, forming stable triazole linkages . This reaction proceeds with high selectivity and efficiency under mild conditions, making it valuable for bioconjugation applications.
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Strain-promoted alkyne-azide cycloaddition (SPAAC): The compound can also undergo copper-free cycloaddition reactions with strained cyclooctynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . This approach eliminates the need for potentially cytotoxic copper catalysts, making it particularly suitable for biological applications.
These reactions represent bioorthogonal chemistry approaches, allowing for selective modification of biomolecules in complex biological environments without interfering with native biochemical processes.
Disulfide Cleavage Mechanism
The central disulfide bond in Azidoethyl-SS-ethylazide serves as a cleavable linker that responds to specific biological conditions. In reducing environments, such as those found in certain intracellular compartments or tumor microenvironments, the disulfide bond undergoes reductive cleavage . This property is particularly valuable in ADC development, as it provides a mechanism for controlled release of cytotoxic payloads once the conjugate has reached its target site.
The disulfide bond remains stable during circulation but cleaves upon internalization into cells with reducing environments, allowing for targeted delivery and activation of therapeutic agents.
Applications in Antibody-Drug Conjugate Development
Role in ADC Architecture
Antibody-drug conjugates consist of three essential components: a monoclonal antibody specific to tumor antigens, a potent cytotoxic agent, and a linker connecting these components . Azidoethyl-SS-ethylazide functions as a specialized linker within this architecture, providing several advantages:
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Selective conjugation: The azide functional groups allow for site-specific attachment to antibodies modified with complementary alkyne groups, improving conjugate homogeneity .
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Controlled drug release: The cleavable disulfide bond ensures stability during circulation while enabling payload release in tumor cells through reductive cleavage .
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Compatibility with various payloads: The compound can connect to diverse cytotoxic molecules modified with complementary reactive groups .
Impact on ADC Performance
The use of Azidoethyl-SS-ethylazide as a linker contributes significantly to ADC efficacy and safety profiles:
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Improved pharmacokinetics: The stable disulfide linkage helps maintain ADC integrity during circulation, reducing premature drug release and systemic toxicity .
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Enhanced targeting precision: Click chemistry-based conjugation enables controlled drug-antibody ratios and consistent product quality, which correlates with improved therapeutic index .
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Versatile bioconjugation platform: The compound enables diverse conjugation strategies compatible with various antibody formats and cytotoxic payloads .
Form | Storage Temperature | Stability Period |
---|---|---|
Pure form/Powder | -20°C | 3 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
For optimal stability, the compound should be stored with minimal exposure to light, moisture, and oxygen, which can compromise the reactive azide groups and disulfide bond . When preparing stock solutions, it is recommended to use appropriate solvents and store them in separate packages to avoid degradation from repeated freezing and thawing cycles .
To increase solubility when preparing solutions, warming the container to 37°C followed by ultrasonic bath treatment may be beneficial .
Comparison with Related Compounds
Azidoethyl-SS-ethylalcohol
Azidoethyl-SS-ethylalcohol (CAS #1807540-82-4) represents a related compound with structural similarities to Azidoethyl-SS-ethylazide . Both compounds share the disulfide backbone, but Azidoethyl-SS-ethylalcohol features an alcohol group in place of one azide group.
Property | Azidoethyl-SS-ethylazide | Azidoethyl-SS-ethylalcohol |
---|---|---|
Molecular Formula | C₄H₈N₆S₂ | C₄H₉N₃OS₂ |
Molecular Weight | 204.28 g/mol | 179.264 g/mol |
Functional Groups | Two azide groups | One azide group, one alcohol group |
Primary Use | ADC linker with dual click chemistry capability | Cleavable PEG linker for bioconjugation |
The presence of the alcohol group in Azidoethyl-SS-ethylalcohol provides different reactivity profiles, making it suitable for alternative bioconjugation strategies while maintaining the disulfide-based cleavable linkage .
Comparison with Other ADC Linkers
Within the broader context of ADC linker technology, Azidoethyl-SS-ethylazide represents one of several approaches to creating cleavable connections. Other common linker types include:
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Peptide-based linkers: Cleaved by specific proteases overexpressed in tumor environments
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Hydrazone linkers: Cleaved in acidic conditions found in lysosomes
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Glutathione-sensitive linkers: Rely on elevated glutathione levels for cleavage
The advantage of disulfide-based linkers like Azidoethyl-SS-ethylazide lies in their responsiveness to the reducing intracellular environment while maintaining stability in circulation, providing a balanced approach to controlled drug release.
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